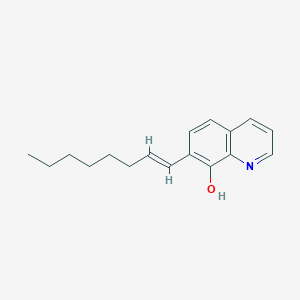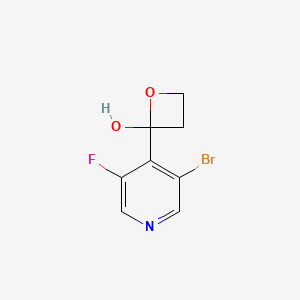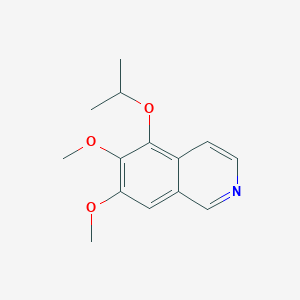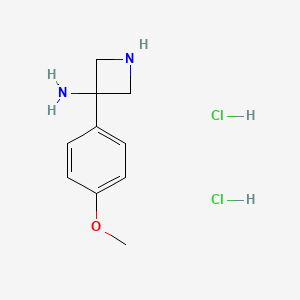
3-bromo-2-methyl-5-nitro-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-5-nitro-2H-indazole can be achieved through various methods. One common approach involves the bromination of 2-methyl-5-nitro-2H-indazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the nitration of 3-bromo-2-methyl-2H-indazole using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the desired position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize byproducts and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane, room temperature.
Nitration: Concentrated sulfuric acid, nitric acid, low temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature; tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate, water, elevated temperature.
Major Products Formed
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Reduction: Formation of 3-bromo-2-methyl-5-amino-2H-indazole.
Oxidation: Formation of 3-bromo-2-carboxy-5-nitro-2H-indazole.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-methyl-5-nitro-2H-indazole has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-bromo-2-methyl-5-nitro-2H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The presence of the nitro group can enhance its binding affinity to certain enzymes or receptors, while the bromine atom can facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-nitro-2H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-bromo-2-methyl-2H-indazole:
5-bromo-2-methyl-2H-indazole: The position of the bromine atom is different, leading to variations in reactivity and biological effects.
Uniqueness
3-bromo-2-methyl-5-nitro-2H-indazole is unique due to the combination of bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
73105-50-7 |
|---|---|
Molekularformel |
C8H6BrN3O2 |
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
3-bromo-2-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3 |
InChI-Schlüssel |
DMBSKLUKGMMXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)




![6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862508.png)



